2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEPYJHYEFIQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Nitrobenzo[d]thiazole Intermediate: This step involves the nitration of benzo[d]thiazole followed by functional group transformations to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the nitrobenzo[d]thiazole intermediate in the presence of a piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar piperazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may possess similar properties due to its structural characteristics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, which may be applicable to the compound in focus .
THRβ Receptor Agonism
Recent patents highlight the compound's potential as a THRβ receptor agonist, which is significant in the treatment of metabolic disorders such as obesity and diabetes. By selectively activating the THRβ receptor, it may promote weight loss and improve insulin sensitivity .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that the compound could modulate neurotransmitter systems, potentially providing therapeutic benefits in anxiety and depression .
Synthesis and Characterization
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of piperazine derivatives similar to our compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds using disk diffusion assays against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, indicating potent antimicrobial activity that warrants further investigation into the specific mechanisms involved .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzo[d]thiazole moiety may play a key role in these interactions, potentially through electron transfer processes or binding to active sites.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Thiazole Derivatives : The target compound’s nitrobenzothiazole group distinguishes it from thiazole-based analogs (e.g., compound 38 in ), which exhibit different electronic profiles and steric demands. Benzothiazoles are often associated with enhanced DNA intercalation or kinase inhibition compared to simpler thiazoles .
Substituent Effects on Bioactivity : The trifluoromethylphenyl group in UDO and MK47 enhances metabolic stability and target selectivity, whereas the nitro group in the target compound may promote redox-mediated cytotoxicity.
Piperazine Linker Role : The piperazine moiety in all listed compounds serves as a flexible spacer, enabling optimal positioning of substituents for target engagement. Its protonation at physiological pH may enhance solubility and membrane interaction .
Pharmacological Activity
- Anticancer Potential: Benzothiazole-piperazine derivatives (e.g., compound 5j ) demonstrate notable antiproliferative activity, with EI-MS data confirming molecular stability. The nitro group in the target compound may further enhance DNA damage or topoisomerase inhibition .
- Antiparasitic Activity: UDO inhibits Trypanosoma cruzi via CYP51 enzyme blockade, a mechanism distinct from the presumed anticancer action of the target compound.
- Antifungal Activity: Metal complexes of piperazine-ethanone derivatives (e.g., APEHQ ) show enhanced antifungal efficacy compared to ligands, suggesting that structural modifications (e.g., metal coordination) could be explored for the target compound.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~500–550 g/mol) aligns with typical drug-like molecules, while the 4-chlorophenoxy group increases logP compared to polar analogs like UDO .
- Synthetic Accessibility : Synthesis routes for analogous compounds involve coupling reactions (e.g., thiol-alkylation in or piperazine acylation in ), suggesting feasible scalability for the target molecule.
Limitations and Challenges
- Nitro Group Toxicity : The nitro group may confer hepatotoxicity or mutagenicity, necessitating structure-activity relationship (SAR) studies to optimize safety .
- Solubility Concerns : High lipophilicity from chlorophenyl groups could limit aqueous solubility, requiring formulation strategies such as salt formation (e.g., hydrochloride salts in ).
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Piperazine Derivative : This involves the reaction of piperazine with appropriate halogenated compounds.
- Coupling with Benzothiazole : The nitro-substituted benzothiazole is introduced through nucleophilic substitution or coupling reactions.
- Final Acetylation : The final product is obtained through acetylation, yielding the target compound.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent investigations into the anticancer activity of benzothiazole derivatives have revealed promising results. The compound has been tested against several cancer cell lines, showing cytotoxic effects attributed to apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to apoptosis and proliferation .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies indicate that similar compounds can act as allosteric enhancers at adenosine receptors, which play a crucial role in various neurological processes. This activity may lead to therapeutic strategies for conditions like anxiety and depression .
Case Studies
The biological activity of this compound can be attributed to its structural components:
- Chlorophenoxy Group : Enhances lipophilicity, facilitating cellular uptake.
- Benzothiazole Moiety : Known for its role in inhibiting key enzymes involved in cancer progression.
- Piperazine Ring : Imparts neuroactive properties, potentially influencing neurotransmitter systems.
Q & A
Basic: What are the key steps in synthesizing derivatives of this compound, and how can reaction efficiency be monitored?
The synthesis typically involves multi-step protocols, such as coupling chlorophenoxy groups with piperazine-containing intermediates. A common approach includes:
- Step 1 : Condensation of substituted chlorobenzoyl chlorides with heterocyclic amines (e.g., 6-nitrobenzo[d]thiazol-2-yl piperazine) in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Step 2 : Reaction monitoring via thin-layer chromatography (TLC) to track completion.
- Step 3 : Isolation via ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .
Key Tip : Optimize catalyst loading (e.g., 10 wt%) and solvent choice (polar aprotic media) to enhance yield.
Basic: How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- IR Spectroscopy : Look for characteristic peaks:
- C=O stretch at ~1690 cm⁻¹ (ketone).
- NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ (nitro group) .
- ¹H NMR : Identify protons adjacent to electronegative groups:
- Chlorophenoxy protons as doublets (δ 7.2–7.5 ppm).
- Piperazine protons as broad singlets (δ 3.0–3.5 ppm) .
Validation : Compare with reference spectra of analogous compounds (e.g., 4-chlorophenyl derivatives) .
Basic: What purification methods are effective for isolating this compound post-synthesis?
- Recrystallization : Use hot aqueous acetic acid to remove unreacted starting materials .
- Column Chromatography : For complex mixtures, employ silica gel with ethyl acetate/petroleum ether (1:1) as eluent .
- Yield Optimization : Cooling rates during crystallization significantly impact purity (>95%) .
Advanced: How can mechanistic studies elucidate the role of the nitrobenzo[d]thiazole moiety in reactivity?
- Crystallography : Analyze bond angles and electron density maps (e.g., monoclinic P21/c systems) to assess conjugation between nitro and thiazole groups .
- Computational Modeling : Use DFT calculations to evaluate electron-withdrawing effects of the nitro group on adjacent piperazine ring reactivity .
Experimental Validation : Compare reaction kinetics with non-nitro analogs to quantify electronic effects .
Advanced: What challenges arise in maintaining compound stability during prolonged experimental timelines?
- Degradation Risk : Organic degradation in aqueous media over 9+ hours alters the compound’s matrix. Mitigate via continuous cooling (4°C) to slow decomposition .
- Light Sensitivity : Nitro groups may undergo photolytic cleavage. Store samples in amber vials under inert gas .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar compounds?
- Case Study : Compare yields from PEG-400-mediated syntheses (75–85%) vs. dichloromethane/TFA methods (48%) .
- Root Cause Analysis : Differences in solvent polarity, catalyst efficiency, and temperature control explain variability.
- Resolution : Standardize reaction conditions (e.g., 70–80°C, inert atmosphere) and validate via triplicate runs .
Advanced: What analytical methods validate the absence of regioisomeric byproducts?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Monitor for [M+H]+ ions (e.g., m/z 450–460 for nitro variants) .
- X-ray Diffraction : Resolve structural ambiguities; compare unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) with reference data .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Target Modification : Replace the 4-chlorophenoxy group with fluorophenyl or dichlorophenyl moieties to assess hydrophobicity effects .
- Piperazine Substitution : Introduce methyl or acetyl groups to the piperazine ring to modulate solubility and receptor binding .
Data-Driven Approach : Cross-reference bioactivity data (e.g., IC50) with electronic parameters (Hammett σ values) .
Advanced: What safety protocols are critical when handling chlorinated intermediates?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to chloromethylthiazole derivatives .
- First Aid : Immediate rinsing with ethanol for skin contact; consult toxicity databases (e.g., EPA DSSTox) for hazard profiles .
Advanced: How can researchers address low solubility in aqueous buffers for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
